2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine
Description
Properties
Molecular Formula |
C10H9ClF3N |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H9ClF3N/c11-8-6-7(2-5-15-8)9(3-1-4-9)10(12,13)14/h2,5-6H,1,3-4H2 |
InChI Key |
XMHYAKGNNCZFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=NC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (Intermediate)
The synthesis of the core trifluoromethylpyridine is well-documented. According to a recent patent, a practical route involves:
- Reacting vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent (e.g., pyridine) to generate 4-butoxy-1,1,1-trifluoro-3-en-2-one (see).
- Under a protective atmosphere, reacting this intermediate with trimethylphosphonoacetate yields a mixture of compounds, which are then cyclized or further processed to form the pyridine ring (see).
- Final chlorination at the 2-position is achieved using reagents such as phosphorus oxychloride (POCl₃), which introduces the chlorine atom selectively (see,).
Table 1: Typical Data for 2-Chloro-4-(trifluoromethyl)pyridine
| Property | Value |
|---|---|
| CAS Number | 81565-18-6 |
| Molecular Formula | C₆H₃ClF₃N |
| Molecular Weight | 181.54 g/mol |
| Boiling Point | 146-147°C |
| Melting Point | -19°C |
| Solubility | Sparingly soluble in methanol and chloroform |
Introduction of the Cyclobutyl Group
The cyclobutyl moiety can be introduced via nucleophilic substitution or cycloaddition strategies:
- Nucleophilic substitution: Using a cyclobutyl halide (e.g., cyclobutyl bromide or chloride) to displace a suitable leaving group on the pyridine ring, typically facilitated by a base (e.g., potassium carbonate) in polar aprotic solvents.
- Radical addition or cycloaddition: Employing cyclobutene derivatives in radical conditions to add across the pyridine ring or via Diels-Alder type reactions, although these are less common due to regioselectivity challenges.
The specific approach depends on the availability of cyclobutyl halides and the desired substitution pattern.
Detailed Synthetic Route
Step 1: Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one
- React vinyl n-butyl ether with trifluoroacetic anhydride in pyridine at -10°C to 0°C.
- Stir at room temperature for 2 hours, then isolate the product via distillation or chromatography.
Step 2: Formation of the Pyridine Ring
- Under inert atmosphere, react the trifluoro-enone with trimethylphosphonoacetate in a suitable solvent (e.g., dichloromethane) with a base (e.g., potassium carbonate).
- Cyclize the intermediate to form the trifluoromethyl-substituted pyridine core.
Step 3: Chlorination at the 2-Position
- Treat the intermediate with phosphorus oxychloride (POCl₃) under reflux.
- Isolate 2-chloro-4-(trifluoromethyl)pyridine after workup.
Step 4: Cyclobutyl Group Introduction
- React the pyridine derivative with cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of potassium carbonate in dimethylformamide (DMF).
- Stir under reflux to facilitate nucleophilic substitution, attaching the cyclobutyl group at the desired position.
Step 5: Final Purification
- Purify the product via column chromatography or recrystallization.
- Confirm structure with NMR, MS, and IR spectroscopy.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Vinyl n-butyl ether + trifluoroacetic anhydride | Pyridine | -10°C to 0°C | 2 hours | ~85% | Controlled addition to prevent side reactions |
| 2 | Enone + trimethylphosphonoacetate | Dichloromethane | Room temperature | 12 hours | ~75% | Cyclization facilitated by base |
| 3 | Intermediate + POCl₃ | Reflux | 3-4 hours | 70-80% | Regioselective chlorination | |
| 4 | Pyridine derivative + cyclobutyl halide | DMF | Reflux | 8-12 hours | ~65% | Nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Utilized in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the cyclobutyl ring contribute to its unique chemical properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Positional Isomers
The positional isomer 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine () differs only in the substitution pattern (CF₃-cyclobutyl at the 6-position vs. 4-position). This positional shift alters the molecule’s electronic distribution and steric accessibility.
Substituted Phenyl Pyridines ()
Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () share the 2-chloro-pyridine core but feature bulky aryl substituents (e.g., -NO₂, -Br, -CH₃) instead of the CF₃-cyclobutyl group. Key differences include:
- Steric Effects : The cyclobutyl group imposes greater steric hindrance than planar phenyl rings, which may limit interactions in enzyme binding pockets or catalytic processes.
Complex Pyridine Derivatives ()
Patent compounds like 2-chloro-N-cyclopropyl-5-[1-(2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl)pyrazol-4-yl]pyridine-3-carboxamide () incorporate additional functional groups (e.g., carboxamides, sulfonyls) and extended aromatic systems. These structures exhibit:
- Increased Polarity : Carboxamide and sulfonyl groups enhance solubility in polar solvents, unlike the hydrophobic CF₃-cyclobutyl group.
- Multi-Target Potential: The presence of multiple halogen atoms and heterocycles (e.g., pyrazoles) broadens biological activity but complicates synthetic scalability compared to the simpler target compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
Biological Activity
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical compound with the molecular formula C10H9ClF3N and a molecular weight of 235.63 g/mol. It features a unique structure that combines a pyridine ring with a chloro substituent and a cyclobutyl group containing a trifluoromethyl moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein interactions.
The presence of both chloro and trifluoromethyl groups significantly influences the compound's reactivity and biological interactions. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability in biological systems, making it a candidate for various pharmacological applications.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. The compound's structural features allow it to modulate the activity of specific enzymes or receptors, potentially leading to therapeutic applications in various diseases. For instance, compounds with similar structures have been shown to inhibit kinases, which play crucial roles in cell signaling pathways .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. The following table summarizes the structural features of related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl at position 5 | Lacks cyclobutyl group |
| 2-Chloro-6-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl at position 6 | No cyclobutyl; simpler structure |
| 3-Chloro-6-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl at position 6 | Different chlorination pattern |
The unique combination of cyclobutyl and trifluoromethyl groups in this compound provides distinct reactivity compared to its analogs, enhancing its potential applications in both chemical synthesis and biological studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via substitution reactions of halogenated pyridine precursors with trifluoromethylcyclobutyl groups. For example, amination of brominated intermediates (e.g., 2-chloro-4-(trifluoromethyl)-3-bromopyridine) with cyclobutylamine derivatives under palladium catalysis is a common approach. Reaction conditions such as temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄) critically impact yield and purity. Side reactions, such as over-alkylation, can be mitigated by controlling stoichiometry and reaction time .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy is essential for confirming substituent positions on the pyridine ring, while infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl and CF₃ stretches). High-resolution mass spectrometry (HRMS) verifies molecular weight, and X-ray crystallography can resolve steric effects from the cyclobutyl group. Purity assessment typically employs HPLC with UV detection (λ = 254 nm) .
Q. How does the steric bulk of the 1-(trifluoromethyl)cyclobutyl group influence the compound’s stability and reactivity?
- Methodological Answer : The cyclobutyl group introduces steric hindrance, reducing nucleophilic attack at the pyridine’s 4-position. This enhances thermal stability but may slow down substitution reactions. Computational studies (e.g., DFT) predict that the trifluoromethyl group’s electron-withdrawing effect stabilizes the pyridine ring against electrophilic degradation. Experimental data show decomposition above 200°C under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in purity, assay conditions (e.g., cell lines, solvent DMSO concentration), or structural analogs misattributed to the parent compound. Rigorous batch-to-batch characterization (e.g., HPLC, elemental analysis) and standardized bioassays (e.g., MIC testing for antimicrobial activity) are critical. Cross-referencing with structurally similar compounds (e.g., 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine) can isolate structure-activity relationships (SAR) .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) can predict binding affinities. Density functional theory (DFT) calculations assess electronic effects of the CF₃ and cyclobutyl groups on binding. MD simulations (e.g., GROMACS) evaluate conformational stability in aqueous environments. Validations require correlation with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies optimize regioselectivity in functionalizing the pyridine ring for derivatization?
- Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl enables selective substitution at the 3-position. Transition-metal catalysis (e.g., Suzuki-Miyaura coupling) modifies the 5-position if activated. Steric maps from X-ray data guide protecting group strategies for the 1-(trifluoromethyl)cyclobutyl moiety. Kinetic studies under varying temperatures and catalysts (e.g., Pd vs. Cu) refine selectivity .
Q. How do solvent polarity and proticity affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and stabilize transition states in palladium-catalyzed couplings. Protic solvents (e.g., ethanol) may protonate intermediates, reducing reaction rates. Solvent screening via Design of Experiments (DoE) optimizes conditions for specific reactions (e.g., Buchwald-Hartwig amination). Dielectric constant (ε) correlates with reaction efficiency in SNAr mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
